1-Bromo-3,5-difluoro-2-methylsulfanylbenzene
Overview
Description
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is an organic compound with the molecular formula C7H5BrF2S and a molecular weight of 239.08 g/mol . It is characterized by the presence of bromine, fluorine, and a methylsulfanyl group attached to a benzene ring. This compound is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene can be synthesized through several methods. One common approach involves the reaction of 3,5-difluoro-2-methylsulfanylbenzene with bromine in the presence of a catalyst. The reaction is typically carried out in an organic solvent such as dichloromethane at room temperature .
Industrial Production Methods
Industrial production of this compound often involves large-scale bromination processes. These processes are optimized for high yield and purity, using advanced techniques such as continuous flow reactors and automated control systems to ensure consistent product quality .
Chemical Reactions Analysis
Types of Reactions
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles, such as amines or thiols, under appropriate conditions.
Oxidation Reactions: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Common Reagents and Conditions
Substitution: Typical reagents include sodium amide or potassium thiolate in polar aprotic solvents like dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF).
Major Products Formed
Substitution: Products include 3,5-difluoro-2-methylsulfanylbenzene derivatives with various functional groups replacing the bromine atom.
Oxidation: Products include 1-bromo-3,5-difluoro-2-methylsulfoxide and 1-bromo-3,5-difluoro-2-methylsulfone.
Scientific Research Applications
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Employed in the development of bioactive compounds and pharmaceuticals.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism of action of 1-Bromo-3,5-difluoro-2-methylsulfanylbenzene depends on the specific chemical reactions it undergoes. In substitution reactions, the bromine atom is replaced by a nucleophile, forming a new bond with the benzene ring. In oxidation reactions, the methylsulfanyl group is converted to a sulfoxide or sulfone, altering the compound’s electronic properties and reactivity .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3,5-difluoro-4-methylsulfanylbenzene
- 1-Bromo-4,5-difluoro-2-methylbenzene
- 1-Bromo-3,5-difluoro-2-methylbenzene
Uniqueness
1-Bromo-3,5-difluoro-2-methylsulfanylbenzene is unique due to the specific arrangement of bromine, fluorine, and methylsulfanyl groups on the benzene ring. This unique structure imparts distinct chemical properties and reactivity, making it valuable in various synthetic and research applications .
Properties
IUPAC Name |
1-bromo-3,5-difluoro-2-methylsulfanylbenzene | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrF2S/c1-11-7-5(8)2-4(9)3-6(7)10/h2-3H,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUZORFHPXPUVGQ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C=C(C=C1Br)F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrF2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.08 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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